An In-depth Technical Guide to (R)-3-Fluoropyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (R)-3-Fluoropyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery
(R)-3-Fluoropyrrolidine hydrochloride is a chiral, fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the stereospecific introduction of a fluorine atom, make it a valuable building block for the synthesis of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase and phosphodiesterase inhibitors.
Core Chemical and Physical Properties
(R)-3-Fluoropyrrolidine hydrochloride is a white to light brown solid that is typically supplied with a purity of 97% or higher.[1][2] The incorporation of a fluorine atom, the most electronegative element, at the C-3 position of the pyrrolidine (B122466) ring significantly influences the molecule's conformation, basicity, and metabolic stability, making it an attractive component for drug design.
| Property | Value | Reference |
| CAS Number | 136725-55-8 | [1][3] |
| Molecular Formula | C₄H₉ClFN | [1][3] |
| Molecular Weight | 125.57 g/mol | [1][3] |
| Melting Point | 179-186 °C | [1][2] |
| Optical Activity | [α]²⁰/D -8.0°, c = 4 in methanol (B129727) | [1][2] |
| Appearance | White to light brown solid | [3] |
| Purity | ≥ 97% | [1][2] |
| SMILES | Cl.F[C@@H]1CCNC1 | [1] |
| InChI Key | LENYOXXELREKGZ-PGMHMLKASA-N | [1] |
Spectroscopic and Analytical Data
Synthesis and Manufacturing
The synthesis of (R)-3-Fluoropyrrolidine hydrochloride with high optical purity is crucial for its application in pharmaceutical development. A recently patented process outlines a scalable method for its preparation from N-Boc-(3S)-3-hydroxypyrrolidine.[4] This process is designed to achieve an optical purity of not less than 99.95% and an overall purity of at least 99.5%, making it suitable for the manufacturing of active pharmaceutical ingredients (APIs).[4]
Experimental Protocol: Synthesis from N-Boc-(3S)-3-hydroxypyrrolidine (Conceptual)
The following is a conceptual experimental protocol based on the patented synthetic route.[4]
Step 1: Fluorination of N-Boc-(3S)-3-hydroxypyrrolidine
-
To a solution of N-Boc-(3S)-3-hydroxypyrrolidine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST) is added dropwise at a reduced temperature (e.g., -78 °C).
-
The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-(R)-3-fluoropyrrolidine.
Step 2: Deprotection and Salt Formation
-
The crude N-Boc-(R)-3-fluoropyrrolidine is dissolved in a suitable solvent (e.g., methanol or diethyl ether).
-
A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or methanolic HCl) is added to the mixture.
-
The reaction mixture is stirred at room temperature, leading to the precipitation of (R)-3-Fluoropyrrolidine hydrochloride.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford the final product.
Applications in Drug Discovery
(R)-3-Fluoropyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of inhibitors for key biological targets, including Aurora kinases and phosphodiesterase 10A (PDE10A).[1]
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. The incorporation of the (R)-3-fluoropyrrolidine moiety into heterocyclic scaffolds, such as imidazo[1,2-a]pyrazines, has led to the discovery of potent Aurora kinase inhibitors.[5][6]
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
The following is an illustrative protocol for the synthesis of an imidazo[1,2-a]pyrazine (B1224502) derivative, a common core for Aurora kinase inhibitors.
-
Condensation: A mixture of a 2-aminopyrazine (B29847) derivative, an α-haloketone, and a suitable solvent (e.g., ethanol) is heated to reflux for several hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the imidazo[1,2-a]pyrazine core.
-
Coupling with (R)-3-Fluoropyrrolidine: The imidazo[1,2-a]pyrazine core, which has a suitable leaving group, is reacted with (R)-3-Fluoropyrrolidine (the free base, generated from the hydrochloride salt) in the presence of a base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., dimethylformamide) at an elevated temperature.
-
Final Purification: The final product is purified by chromatography or recrystallization to yield the desired inhibitor.
Phosphodiesterase 10A (PDE10A) Inhibitors
PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers that are critical for intracellular signal transduction. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition. Inhibition of PDE10A is a promising therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease. The (R)-3-fluoropyrrolidine moiety is incorporated into pyrazolopyrimidine-based PDE10A inhibitors to enhance their properties.[7][8][9][10]
Caption: Role of PDE10A in Dopamine Receptor Signaling in Striatal Neurons.
The synthesis of pyrazolopyrimidine-based PDE10A inhibitors often involves a multi-step sequence.[7][8][10]
-
Pyrazolopyrimidine Core Synthesis: The synthesis typically begins with the construction of the pyrazolopyrimidine core. This can be achieved through the condensation of a substituted pyrazole (B372694) with a β-ketoester or a similar three-carbon synthon.
-
Functionalization of the Core: The pyrazolopyrimidine core is then functionalized, often through chlorination, to introduce a leaving group for subsequent coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The functionalized pyrazolopyrimidine is reacted with a nucleophile, which can be a derivative containing the (R)-3-fluoropyrrolidine moiety, in an SNAr reaction to form the final inhibitor. This step may require a base and an appropriate solvent.
-
Purification: The final product is purified using standard techniques such as column chromatography and/or recrystallization.
Safety and Handling
(R)-3-Fluoropyrrolidine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(R)-3-Fluoropyrrolidine hydrochloride is a valuable and versatile chiral building block in modern drug discovery. Its unique properties, stemming from the stereospecific incorporation of a fluorine atom, have enabled the development of potent and selective inhibitors for important therapeutic targets. The scalable and highly stereoselective synthesis of this compound ensures its availability for preclinical and clinical development programs. As the demand for more sophisticated and targeted therapies continues to grow, the importance of key chiral intermediates like (R)-3-Fluoropyrrolidine hydrochloride in the pharmaceutical industry is set to increase.
References
- 1. (R)-(-)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (R)-(-)-3-Fluoropyrrolidine hydrochloride 97 136725-55-8 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of pyrazolopyrimidine phosphodiesterase 10A inhibitors for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]









